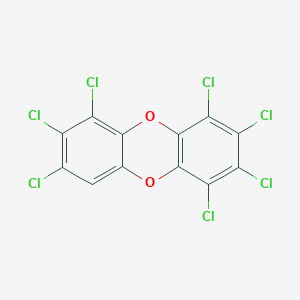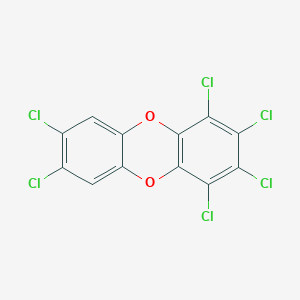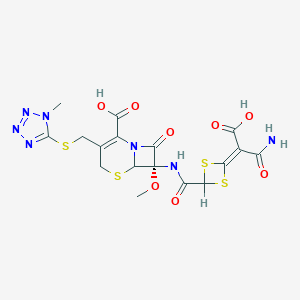
Cefotetan
Vue d'ensemble
Description
Le céfotetan est un antibiotique céphamycine semi-synthétique utilisé pour la prophylaxie et le traitement de diverses infections bactériennes. Il est souvent classé parmi les céphalosporines de deuxième génération et possède un large spectre antibactérien, notamment une activité contre les bactéries anaérobies . Le céfotetan est administré par voie intraveineuse ou intramusculaire et est hautement résistant à un large spectre de bêta-lactamases .
Mécanisme D'action
Target of Action
Cefotetan, a semisynthetic cephamycin antibiotic, primarily targets the bacterial cell wall . It binds to and inhibits the bacterial penicillin-binding proteins (PBPs), which play a crucial role in the biosynthesis of the cell wall .
Mode of Action
The bactericidal action of this compound results from the inhibition of cell wall synthesis . By binding to the PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This inhibition leads to cell wall weakening, eventually causing cell lysis and death .
Biochemical Pathways
This compound is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms
Pharmacokinetics
This compound can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine . Total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses . The half-life is considerably prolonged in patients with renal impairment (up to 10 hours) .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, this compound causes bacterial cell lysis, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the severity of illness, poor nutrition status, and failure to use vitamin K supplementation may be potential risk factors for developing hypoprothrombinemia and bleeding . More research is needed to fully understand the impact of environmental factors on this compound’s action.
Applications De Recherche Scientifique
Cefotetan has numerous scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactamase resistance and antibiotic synthesis.
Biology: this compound is employed in microbiological research to study bacterial resistance mechanisms and the efficacy of new antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations and as a standard in quality control processes
Analyse Biochimique
Biochemical Properties
Cefotetan plays a significant role in biochemical reactions. It binds and inhibits bacterial penicillin-binding proteins, which are crucial for cell wall biosynthesis . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
This compound exerts various effects on cells and cellular processes. Its bactericidal action results from the inhibition of cell wall synthesis This impacts cell function by preventing the growth and multiplication of bacteria
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of cell wall synthesis. It binds and inhibits the bacterial penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . This binding interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a long serum half-life . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine
Metabolic Pathways
This compound does not have any active metabolites . Small amounts (less than 7%) of this compound in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .
Méthodes De Préparation
La préparation du céfotetan implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à faire réagir la matière première de départ, le 7-MAC, avec du chlorure de chloroacétyle dans un solvant organique en conditions alcalines pour obtenir un composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec le sel trisodique de l'acide 3,5-dithiol-4-isothiazole formique pour produire du céfotetan . Les méthodes de production industrielles impliquent souvent des étapes similaires mais sont optimisées pour un rendement plus élevé et des coûts réduits .
Analyse Des Réactions Chimiques
Le céfotetan subit diverses réactions chimiques, notamment :
Oxydation : Le céfotetan peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du céfotetan, modifiant ainsi ses propriétés chimiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le céfotetan a de nombreuses applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études de résistance aux bêta-lactamases et de synthèse d'antibiotiques.
Biologie : Le céfotetan est utilisé dans la recherche microbiologique pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouveaux antibiotiques.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations d'antibiotiques et comme étalon dans les processus de contrôle qualité
Mécanisme d'action
L'action bactéricide du céfotetan résulte de sa capacité à inhiber la synthèse de la paroi cellulaire. Le céfotetan se lie aux protéines de liaison à la pénicilline bactériennes et les inhibe, celles-ci étant essentielles à la biosynthèse de la paroi cellulaire. Cette inhibition entraîne un affaiblissement de la paroi cellulaire bactérienne et provoque finalement la lyse et la mort cellulaire .
Comparaison Avec Des Composés Similaires
Le céfotetan est souvent comparé à d'autres céphalosporines et antibiotiques apparentés :
Cétotaxime : Une autre céphalosporine de deuxième génération avec un spectre antibactérien similaire mais une activité moindre contre les anaérobies.
Ceftriaxone : Une céphalosporine de troisième génération avec un spectre d'activité plus large mais des propriétés pharmacocinétiques différentes.
Céfuroxime : Une céphalosporine de deuxième génération avec des utilisations similaires mais des profils de résistance différents
La particularité du céfotetan est sa couverture anti-anaérobie supplémentaire, qui le rend particulièrement utile dans le traitement des infections mixtes impliquant des bactéries anaérobies .
Propriétés
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |
| Record name | Cefotetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69712-56-7 | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotetan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cefotetan?
A1: this compound exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] this compound shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.
Q2: Does this compound have any downstream effects on cellular signaling pathways?
A2: Research has shown that this compound can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention this compound disodium, which is the form commonly used in formulations. The molecular formula of this compound disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.
Q4: How stable are this compound solutions for intravenous administration?
A4: Studies have shown that this compound disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []
Q5: What factors can affect the stability of this compound disodium?
A5: this compound disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []
Q6: How is this compound eliminated from the body?
A6: this compound is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []
Q7: Does renal function affect the pharmacokinetics of this compound?
A7: Yes, this compound's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []
Q8: How does the pharmacokinetic profile of this compound compare to cefoxitin?
A8: this compound has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of this compound (every 12 hours) compared to cefoxitin (every 6 hours). [, ]
Q9: Has this compound been studied in clinical trials for the prevention of surgical site infections (SSIs)?
A11: Yes, several clinical trials have investigated the efficacy of this compound for surgical prophylaxis. One study found that a single 2 g dose of this compound was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of this compound to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []
Q10: What are the known mechanisms of resistance to this compound?
A13: Resistance to this compound can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by this compound. [, ]
Q11: Are there any reported adverse effects associated with this compound?
A15: this compound has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving this compound developed an increase in prothrombin time. [] this compound-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


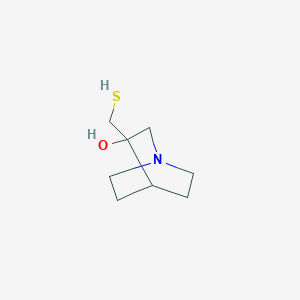
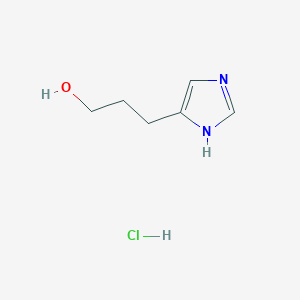
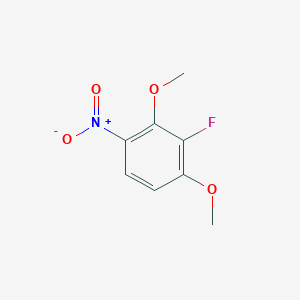
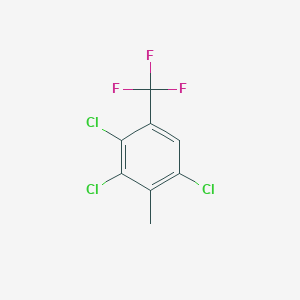
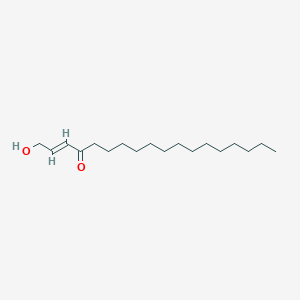
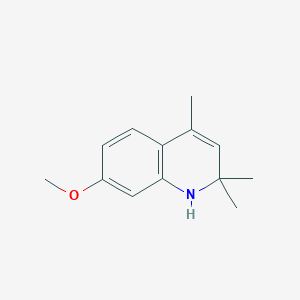
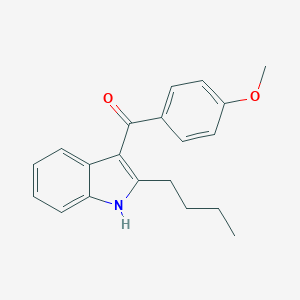

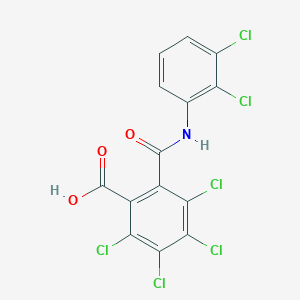
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
